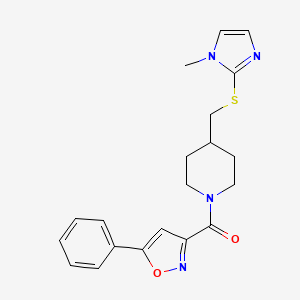

(4-(((1-甲基-1H-咪唑-2-基)硫基)甲基)哌啶-1-基)(5-苯基异噁唑-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

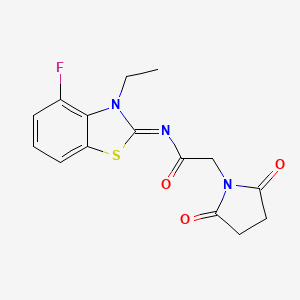

The compound (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various routes. For instance, 1-methyl-1H-imidazol-2-yl methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The imidazole ring, in particular, can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the alcohols in the compound can be converted into carbonyl compounds via the corresponding quaternary salts .科学研究应用

细胞色素 P450 同工酶的化学抑制剂

对人肝微粒体中细胞色素 P450 (CYP) 同工酶的化学抑制剂的研究强调了识别有效且选择性抑制剂的重要性。包括具有咪唑和哌啶部分的化合物在内的此类化合物对于理解药物代谢和预防药物-药物相互作用至关重要 (Khojasteh 等人,2011 年)。

DNA 小沟结合剂

包含哌嗪和苯并咪唑基团的化合物(如 Hoechst 33258)可用作 DNA 的小沟结合剂,表明结构相似的化合物在生物技术应用和药物设计中具有潜力 (Issar & Kakkar,2013 年)。

高效薄层色谱 (HPTLC) 分析

用于测定药物制剂中特定化合物的 HPTLC 方法的开发展示了复杂分子的分析应用,包括具有咪唑和哌啶结构的分子 (Rode & Tajne,2021 年)。

p38α MAP 激酶抑制剂的设计

具有咪唑骨架的合成化合物被确定为 p38 MAP 激酶的选择性抑制剂,该激酶参与促炎细胞因子的释放。这表明具有咪唑结构的化合物在炎症性疾病中具有潜在的治疗应用 (Scior 等人,2011 年)。

立体异构体的药理学特性

对特定立体异构体(如与芬太尼相关的立体异构体)的化学和药理学的研究提供了对立体化学在药物设计和药理学有效性中的重要性的见解 (Brine 等人,1997 年)。

未来方向

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by imidazole derivatives . Additionally, further studies could be conducted to optimize its synthesis and understand its mechanism of action.

属性

IUPAC Name |

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-23-12-9-21-20(23)27-14-15-7-10-24(11-8-15)19(25)17-13-18(26-22-17)16-5-3-2-4-6-16/h2-6,9,12-13,15H,7-8,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYIVPWJMUGUSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2807733.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2807742.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)

![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B2807754.png)